molecular formula C16H23N3O B5579235 N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B5579235
M. Wt: 273.37 g/mol
InChI Key: UCUJAHCYCRAHDC-GVXVVHGQSA-N
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Description

N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: is a complex organic compound with a unique structure that combines elements of both pentalene and indazole

Properties

IUPAC Name

N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(15-12-5-1-2-7-14(12)18-19-15)17-13-9-8-10-4-3-6-11(10)13/h10-11,13H,1-9H2,(H,17,20)(H,18,19)/t10-,11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUJAHCYCRAHDC-GVXVVHGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NC3CCC4C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N[C@H]3CC[C@H]4[C@@H]3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the pentalene and indazole rings, followed by their coupling to form the final compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the indazole or pentalene rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its efficacy and safety in treating various diseases.

Industry: In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

  • N-[(1S,3aS,6aS)-Octahydro-1-pentalenyl]-3-pyridinesulfonamide
  • N-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]-2-[2-(trifluoromethyl)phenyl]acetamide
  • N-[(1S,3aS,6aS)-Octahydro-1-pentalenyl]-3-azaspiro[5.5]undecan-9-amine

Comparison: Compared to these similar compounds, N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide stands out due to its unique combination of pentalene and indazole rings. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

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